molecular formula C25H22N2O4S B2791838 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate CAS No. 851082-76-3

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate

Cat. No.: B2791838
CAS No.: 851082-76-3
M. Wt: 446.52
InChI Key: POUPLLKLBBOLGI-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate is a complex organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate typically involves multiple steps One common method is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ringThe reaction conditions often require the use of catalysts such as palladium or molybdenum complexes to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as microwave-assisted synthesis, are also being explored to reduce the environmental impact of the production .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites. This interaction can disrupt the enzyme’s normal function, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole
  • 3,5-dimethylbenzoic acid
  • 1-phenyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazole

Uniqueness

What sets 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-14-18(2)16-20(15-17)25(28)31-24-23(32(29,30)22-12-8-5-9-13-22)19(3)26-27(24)21-10-6-4-7-11-21/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUPLLKLBBOLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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